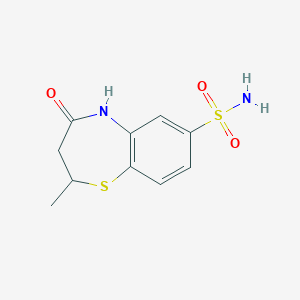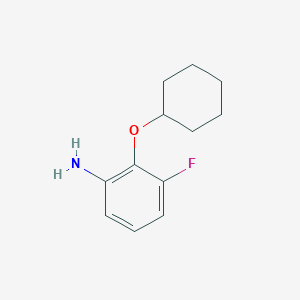![molecular formula C19H12ClN3OS B2437679 2-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863589-04-2](/img/structure/B2437679.png)
2-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a compound that belongs to a class of molecules known as thiazolo[5,4-b]pyridine derivatives . These compounds have been identified as potent phosphoinositide 3-kinase inhibitors . They are synthesized from commercially available substances in moderate to good yields .
Synthesis Analysis
The synthesis of these compounds involves several steps. For instance, a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues were efficiently prepared in seven steps . The compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a thiazolo[5,4-b]pyridine core. The pyridyl attached to thiazolo[5,4-b]pyridine is a key structural unit for PI3Kα inhibitory potency . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .Scientific Research Applications
Antioxidant Activity
Thiazolo[4,5-b]pyridines, which include the compound , have been found to exhibit high antioxidant activity . Antioxidants are crucial in neutralizing harmful free radicals in the body, which can prevent various diseases and boost overall health.
Antimicrobial Activity
These compounds have also been identified as having potent antimicrobial properties . This makes them potentially useful in the development of new antibiotics, especially in the face of increasing antibiotic resistance.
Herbicidal Activity
Thiazolo[4,5-b]pyridines have been reported to possess herbicidal activity . This suggests potential applications in agriculture, particularly in the development of new herbicides.
Anti-inflammatory Activity
These compounds have been found to have anti-inflammatory effects . This could make them useful in the treatment of various inflammatory diseases, such as arthritis and inflammatory bowel disease.
Antifungal Activity
Thiazolo[4,5-b]pyridines have been reported to possess antifungal properties . This could lead to the development of new antifungal medications.
Antitumor Activity
These compounds have been identified as having antitumor activities . This suggests potential applications in cancer treatment, particularly in the development of new anticancer drugs.
Phosphoinositide 3-Kinase Inhibition
A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been found to show potent phosphoinositide 3-kinase (PI3K) inhibitory activity . PI3K is an enzyme that’s involved in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes PI3K inhibitors potential cancer therapeutics.
Photocatalytic Applications
While not directly related to the compound , it’s worth noting that similar compounds have been transformed into efficient photocatalysts for the oxidative hydroxylation of arylboronic acids . This suggests potential applications in the field of green chemistry and sustainable energy.
Mechanism of Action
Future Directions
The future directions for research on these compounds could involve further exploration of their PI3K inhibitory activity and potential applications in the treatment of diseases where PI3K plays a key role. Additionally, further studies could focus on optimizing the synthesis process and exploring the structure-activity relationships of these compounds .
properties
IUPAC Name |
2-chloro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3OS/c20-15-5-2-1-4-14(15)17(24)22-13-9-7-12(8-10-13)18-23-16-6-3-11-21-19(16)25-18/h1-11H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STDPADHHGWOHFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[({4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)amino]quinazoline-2(1H)-thione](/img/no-structure.png)
![ethyl 2-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2437599.png)

![(E)-2-amino-N-benzyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2437607.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2437611.png)
![4-chloro-2,5-dimethyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B2437612.png)

![6-{[4-(2,6-dimethylphenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one](/img/structure/B2437614.png)
![N-butyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2437615.png)
![11-(6-Cyclobutylpyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2437617.png)
![2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2437618.png)
![2-[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanoic acid](/img/structure/B2437619.png)